N-(butan-2-yl)-4-butoxynaphthalene-1-sulfonamide
Overview
Description
N-(butan-2-yl)-4-butoxynaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-butoxynaphthalene-1-sulfonamide typically involves the following steps:
Naphthalene Derivative Preparation: The starting material is a naphthalene derivative, which is functionalized with a butoxy group at the 4-position.
Sulfonation: The naphthalene derivative undergoes sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group.
Amidation: The sulfonyl chloride intermediate is then reacted with butan-2-amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-4-butoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N-(butan-2-yl)-4-butoxynaphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, particularly in treating infections.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-butoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or proteins that are essential for microbial survival.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of microbial cell processes and eventual cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-4-methoxynaphthalene-1-sulfonamide
- N-(butan-2-yl)-4-ethoxynaphthalene-1-sulfonamide
- N-(butan-2-yl)-4-propoxynaphthalene-1-sulfonamide
Uniqueness
N-(butan-2-yl)-4-butoxynaphthalene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The butoxy group at the 4-position of the naphthalene ring can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
N-butan-2-yl-4-butoxynaphthalene-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-4-6-13-22-17-11-12-18(16-10-8-7-9-15(16)17)23(20,21)19-14(3)5-2/h7-12,14,19H,4-6,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZFYHHPWUYCAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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